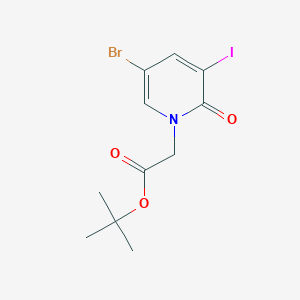
Tert-butyl 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate is a complex organic compound with the molecular formula C11H13BrINO3. It is characterized by the presence of a pyridinone ring substituted with bromine and iodine atoms, and an ester functional group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves multi-step organic reactions. One common method includes the bromination and iodination of a pyridinone precursor, followed by esterification with tert-butyl bromoacetate. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of industrial organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the production if needed.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to convert the ester group to an alcohol.
Oxidation Reactions: The pyridinone ring can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridinone derivatives, while reduction reactions can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Tert-butyl 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding to enzymes or receptors. The ester group can undergo hydrolysis to release the active pyridinone moiety, which can then interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate
- Tert-butyl 2-(5-bromo-3-fluoro-2-oxo-1,2-dihydropyridin-1-yl)acetate
- Tert-butyl 2-(5-bromo-3-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate
Uniqueness
The uniqueness of tert-butyl 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate lies in its specific halogen substitution pattern, which can significantly influence its reactivity and binding properties. The presence of both bromine and iodine atoms makes it a versatile intermediate for further chemical modifications .
Propiedades
Fórmula molecular |
C11H13BrINO3 |
|---|---|
Peso molecular |
414.03 g/mol |
Nombre IUPAC |
tert-butyl 2-(5-bromo-3-iodo-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C11H13BrINO3/c1-11(2,3)17-9(15)6-14-5-7(12)4-8(13)10(14)16/h4-5H,6H2,1-3H3 |
Clave InChI |
XLHLNNSXWNHBNL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN1C=C(C=C(C1=O)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



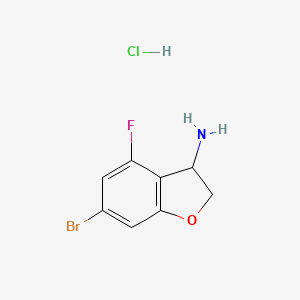
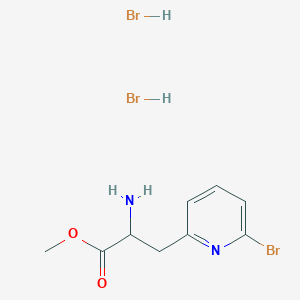

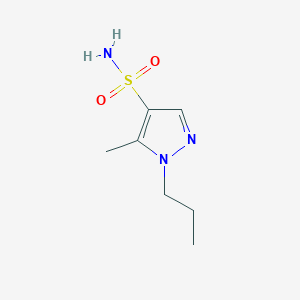
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-chlorobutanoate](/img/structure/B13502266.png)

![2-(Acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid](/img/structure/B13502278.png)

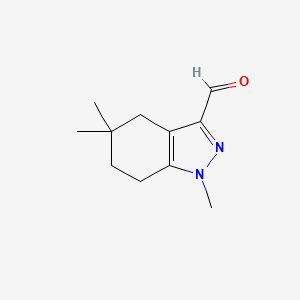
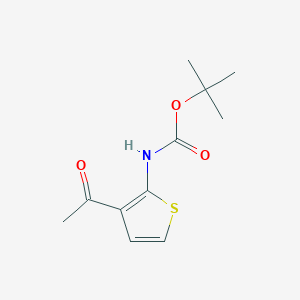

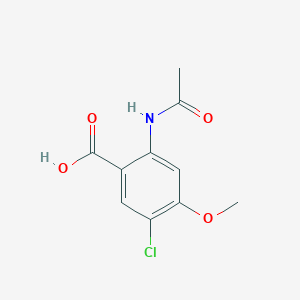
![1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride](/img/structure/B13502325.png)
